Alizarin

Description

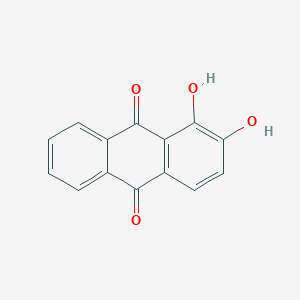

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCKGOZRHPZPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045960 | |

| Record name | Alizarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-orange crystals slightly soluble in water; [Sax] | |

| Record name | Alizarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

72-48-0 | |

| Record name | Alizarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alizarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,2-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alizarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALIZARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MEW57T9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Anticancer Properties

Alizarin has been identified as a promising candidate in cancer therapy, particularly for pancreatic cancer. Research indicates that this compound can inhibit the growth of pancreatic cancer cells by targeting the NF-κB signaling pathway. In a study, this compound was shown to induce cell cycle arrest and promote apoptosis in pancreatic cancer cells through the inhibition of TNF-α-stimulated NF-κB activity. This mechanism involves the downregulation of several key genes associated with cell survival and proliferation, such as Bcl-2 and cyclin D .

Moreover, when combined with gemcitabine (a standard chemotherapy drug), this compound exhibited a synergistic effect, enhancing the overall antitumor efficacy while demonstrating minimal toxicity to normal cells. This suggests that this compound could potentially reverse gemcitabine resistance in clinical settings .

Biological Staining

This compound is widely used as a biological stain, particularly in histology and cytology. One of its notable applications is in the This compound Red S staining method, which allows for the visualization of calcium deposits in tissues and cell cultures. This technique is crucial for studies involving bone formation and mineralization, as it provides insights into cellular processes related to osteogenesis .

In addition to its staining capabilities, this compound red S can be quantified to assess calcium accumulation in various experimental setups, making it a versatile tool in biological research .

Textile Dyeing

This compound is historically significant as one of the first natural dyes used for textiles. Its vivid red color makes it suitable for dyeing various fabrics such as cotton, wool, and silk. The dyeing process involves the formation of metal complexes with aluminum or iron salts, which enhance the colorfastness of the dyed materials .

Pigment Production

In addition to its use as a dye, this compound is also utilized in producing pigments for paints and inks. The compound's stability and vibrant hue contribute to its application in artistic materials, where it has been employed since ancient times .

Case Studies and Research Findings

Mechanism of Action

Alizarin exerts its effects primarily through its interaction with molecular targets such as the aryl hydrocarbon receptor (AHR). It acts as an agonist of the AHR receptor, enhancing the activity of the enzyme cytochrome P450 1A1 (CYP1A1) and inducing transcriptional changes in cells . This pathway is involved in various cellular processes, including detoxification and metabolism.

Comparison with Similar Compounds

Purpurin

Purpurin (1,2,4-trihydroxyanthraquinone), a structural isomer of alizarin, shares similar dyeing properties but differs by an additional hydroxyl group at position 4. While both are components of madder, this compound exhibits superior adsorption selectivity in molecularly imprinted polymers (MIPs). For instance, this compound/SMIPs showed an imprinting factor (IF) of 2.80 for this compound versus 1.24 for purpurin, highlighting this compound’s preferential binding . In antibiofilm activity against C. albicans, purpurin reduced biofilm formation by 57% at 0.5 µg/mL, whereas this compound achieved 82% inhibition at the same concentration .

Chrysazin (1,8-Dihydroxyanthraquinone)

Chrysazin, another anthraquinone derivative, demonstrated comparable antibiofilm efficacy to this compound but required higher concentrations. At 2 µg/mL, chrysazin inhibited C. albicans biofilm formation by 90%, similar to this compound. However, this compound reduced metabolic activity in biofilms by 80% at 2 µg/mL, outperforming chrysazin (66%) .

Emodin (1,3,8-Trihydroxyanthraquinone)

Emodin, a trihydroxyanthraquinone, showed moderate antibiofilm activity (50% inhibition at 10 µg/mL) but was less potent than this compound. Structural differences, such as hydroxyl group positions, likely reduce emodin’s binding affinity to microbial targets .

Table 1: Comparison of Anthraquinones in Biofilm Inhibition

| Compound | Biofilm Inhibition (%) at 0.5 µg/mL | Metabolic Activity Reduction (%) at 2 µg/mL |

|---|---|---|

| This compound | 82 | 80 |

| Purpurin | 57 | - |

| Chrysazin | 50 | 66 |

| Emodin | - | - |

Comparison with Functional Analogs

Quercetin

Quercetin, a flavonoid, shares dyeing and conductive properties with this compound but exhibits opposite effects in polymer processing. In polylactic acid (PLA) melt-electrospinning, this compound reduced fiber diameter by lowering viscosity and enhancing conductivity (resistance: 1 GΩ vs. 5 GΩ for pure PLA). Conversely, quercetin increased viscosity in the presence of plasticizers, leading to thicker fibers .

Naringenin and Rutin

Naringenin and rutin, flavonoids with similar hydroxyl group arrangements, showed negligible adsorption on this compound/SMIPs (IF = 1.15 and 1.08, respectively) compared to this compound (IF = 2.80). This underscores this compound’s unique molecular recognition properties .

Table 2: Adsorption Performance of this compound/SMIPs

| Compound | Saturated Adsorption Capacity (mg·g⁻¹) | Imprinting Factor (IF) |

|---|---|---|

| This compound | 60.94 | 2.80 |

| Naringenin | - | 1.15 |

| Rutin | - | 1.08 |

Comparison with Derivatives

This compound Glucoside

This compound-2-O-β-d-glucoside, a microbial-derived derivative, exhibits enhanced solubility and antiproliferative activity. NMR analysis revealed significant shifts in hydroxyl group signals (e.g., 1-OH: δ 12.59 in this compound vs. 12.62 in glucoside), indicating altered electronic properties. The glucoside derivative’s bioactivity in cancer cell lines surpassed unmodified this compound, likely due to improved cellular uptake .

Table 3: NMR Shifts in this compound and Its Glucoside

| Position | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) |

|---|---|---|

| 1-OH (this compound) | 12.59 | 153.15 |

| 1-OH (Glucoside) | 12.62 | 155.25 |

| 2-OH (this compound) | 10.88 | 151.17 |

Biological Activity

Alizarin, a natural hydroxyanthraquinone, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article delves into the various aspects of this compound's biological activity, supported by recent research findings, case studies, and data tables.

This compound is known for its ability to chelate calcium ions, which plays a crucial role in its biological activities. The compound's structure allows it to interact with various biological targets, leading to significant effects on cellular processes.

Key Mechanisms:

- Calcium Chelation: this compound binds calcium ions, inhibiting biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis by disrupting calcium-dependent processes .

- AHR Activation: this compound acts as an agonist for the aryl hydrocarbon receptor (AHR), enhancing the activity of cytochrome P450 1A1 (CYP1A1) in human hepatoma cells. This pathway is involved in the metabolism of xenobiotics and may influence cancer development .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties, particularly against various strains of bacteria.

Case Study: Biofilm Inhibition

- A study found that this compound at a concentration of 10 μg/ml inhibited biofilm formation by multiple S. aureus strains by over 80% compared to untreated controls. The compound also reduced viable cell counts within biofilms .

Table 1: Inhibition of Biofilm Formation by this compound

| Bacterial Strain | Biofilm Biomass Reduction (%) | Viable Cell Count Reduction (%) |

|---|---|---|

| S. aureus MSSA 6538 | ≥80 | Significant reduction observed |

| S. epidermidis | ≥80 | Significant reduction observed |

Anticancer Properties

Research indicates that this compound possesses anticancer potential through various mechanisms:

- Inhibition of Tumor Growth: Animal studies have shown that this compound can extend the lifespan of tumor-bearing mice and inhibit tumor incidence and metastasis .

- Antioxidant Activity: this compound exhibits antioxidant properties that may protect against oxidative stress-induced cellular damage, further contributing to its anticancer effects .

Additional Biological Activities

This compound has also been studied for its potential antiviral and anti-inflammatory effects:

- Anti-HIV Activity: this compound has shown promise in inhibiting HIV replication in vitro, suggesting potential applications in antiviral therapy .

- Immunomodulatory Effects: It may modulate immune responses, enhancing the body's ability to fight infections and possibly influencing inflammatory pathways .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via a two-stage process:

-

Friedel-Crafts acylation : A molten mixture of aluminum chloride (AlCl₃) and sodium chloride (NaCl) catalyzes the formation of an intermediate acylated product.

-

Acid hydrolysis : Hydrochloric acid (HCl) mediates the cyclization and dehydration of the intermediate to yield this compound.

Key parameters include:

Yield and Characterization

The method achieves a 55% yield of this compound, characterized by:

Table 1: Friedel-Crafts Acylation Reaction Summary

| Parameter | Value |

|---|---|

| Reactants | Phthalic anhydride, catechol |

| Catalyst | AlCl₃/NaCl (5:1) |

| Temperature | 110–165°C |

| Reaction Time | 4 hours (Stage 1) |

| Yield | 55% |

| Purification | MPLC (C₁₈, acetonitrile:H₂O) |

Alkali Fusion of Anthraquinone Derivatives

Industrial-scale this compound production often employs alkali fusion of anthraquinone derivatives, such as anthraquinonyl-2-mercaptan or di-(anthraquinonyl)-2,2-disulfide , under oxidizing conditions. This method, detailed in patents from the early 20th century, remains relevant due to its adaptability to bulk synthesis.

Reaction Protocol

Process Optimization

Table 2: Alkali Fusion Method Comparison

| Parameter | Anthraquinonyl-2-Mercaptan Route | Disulfide Route |

|---|---|---|

| Reactant | Anthraquinonyl-2-mercaptan | Di-(anthraquinonyl)-2,2-disulfide |

| Catalyst | NaOH/NaNO₃ | NaOH/KClO₃ |

| Temperature | 180°C | 160–200°C |

| Reaction Time | 15–40 hours | 20–30 hours |

| Key Intermediate | Disodium this compound salt | Calcium this compound salt |

Electrochemical and Sol-Gel Insights into this compound Synthesis

Recent studies explore this compound’s electrochemical behavior during encapsulation in silica matrices, offering indirect insights into synthesis optimization. For instance, sol-gel encapsulation under acidic, basic, or non-hydrolytic conditions alters this compound’s redox properties:

-

Acid-catalyzed routes : Preserve this compound’s hydroxyl groups, enabling reversible redox behavior (Eₚc = −180 mV, Eₚa = +390 mV vs. Ag/AgCl).

-

Basic routes : Induce side reactions, consuming the quinone form and reducing yield.

These findings underscore the importance of pH control during synthesis to minimize undesired side reactions.

Comparative Analysis of Preparation Methods

| Metric | Friedel-Crafts Acylation | Alkali Fusion |

|---|---|---|

| Yield | 55% | High (patent claims) |

| Reaction Time | 4–5 hours | 15–40 hours |

| Complexity | Moderate (two-stage) | High (autoclave required) |

| Scalability | Lab-scale | Industrial-scale |

| Byproducts | Minimal | Sulfur derivatives |

Q & A

Q. Data Validation :

- ARS intensity correlates with osteogenic markers (e.g., Col1a1, Smad3) via RNA-Seq (r = –0.89 with principal component analysis) .

- Mineralization increases with amphiregulin treatment, showing dose-dependent ARS-positive areas (p < 0.05) .

Advanced: What molecular mechanisms underlie this compound's synergistic effect with Gemcitabine in pancreatic cancer?

Methodological Answer:

this compound enhances Gemcitabine efficacy by inhibiting NF-κB signaling, a chemoresistance driver:

- In Vitro : Co-treatment reduces phosphorylated p65 (p-p65), TAK1, and ERK in MIA PaCa-2 cells (Western blot) .

- Synergism : CCK-8 assays show combination indices <1 (synergistic), with apoptosis increased 2.5-fold vs. monotherapy (flow cytometry) .

- In Vivo : Orthotopic mouse models (10 mg/kg this compound + 5 mg/kg Gemcitabine) reduce tumor weight by 60% vs. controls (p < 0.001) .

Q. Key Pathways :

- NF-κB inactivation blocks pro-survival genes (e.g., Bcl-2) and enhances caspase-3 activation .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

Refer to safety data sheets (SDS) for critical protocols:

- PPE : Nitrile gloves (EN 374 standard), chemical goggles, and flame-retardant lab coats .

- Storage : 2–8°C in airtight containers; avoid oxidizers and static electricity .

- Spill Management :

- Containment : Use inert absorbents (e.g., vermiculite); avoid water to prevent environmental release .

- Disposal : Collect in UN-certified containers for incineration .

Toxicity : Acute exposure causes eye irritation (GHS Category 2B); chronic data limited .

Advanced: How do adsorption kinetics of this compound Red S on ionic covalent organic frameworks (COFs) compare to traditional adsorbents?

Methodological Answer:

Ionic COFs (e.g., TpEB-COF) show superior adsorption due to electrostatic interactions:

| Parameter | COFs | Acacia nilotica |

|---|---|---|

| Adsorption Capacity | 828 mg/g | 240 mg/g |

| Kinetic Model | Pseudo-second-order (R² = 0.99) | Pseudo-second-order (R² = 0.98) |

| ΔG° (25°C) | –28.5 kJ/mol (spontaneous) | –22.1 kJ/mol |

Mechanism : COFs leverage π-π stacking and sulfonate groups for high selectivity .

Basic: What are the standard protocols for this compound Red staining in bone tissue engineering scaffolds?

Methodological Answer:

For 3D electrospun scaffolds:

Fixation : 70% ethanol (1 hour, 4°C) .

Staining : 40 mM ARS (10 minutes), then PBS washes .

Sectioning : Cryostat cutting (50 μm thickness) and imaging via light microscopy .

Analysis : Mineral distribution quantified using ImageJ .

Validation : Scaffolds treated with nano-hydroxyapatite show 3-fold higher ARS intensity vs. controls (p < 0.001) .

Advanced: What experimental approaches validate the role of this compound in modulating lysosomal pathways during vascular calcification?

Methodological Answer:

- Inhibition Assays : Co-treatment with GW4869 (exosome inhibitor) reduces calcification (this compound Red intensity ↓45%, p < 0.001) .

- Western Blot : this compound downregulates LAMP1 and CD9, indicating lysosomal dysfunction .

- Calcium Quantification : Atomic absorption spectroscopy confirms 50% reduction in cellular calcium (vs. controls) .

Basic: How does this compound's stability in solution affect experimental reproducibility?

Methodological Answer:

- Storage : Degrades at >25°C; store at 2–8°C in amber vials to prevent photodegradation .

- Solubility : Use DMSO (≤0.1% v/v) to avoid precipitation in aqueous buffers .

UV/Vis Data : λmax = 430 nm (pH 4.2); shifts to 520 nm in alkaline conditions .

Advanced: How can computational models predict this compound's interaction with NF-κB signaling components?

Methodological Answer:

- Docking Studies : this compound binds TAK1 kinase domain (ΔG = –9.8 kcal/mol) via hydrogen bonds with Asp175 .

- Synergism Analysis : Chou-Talalay plots validate combination indices (CI <1) for Gemcitabine + this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.